

Technical Support Center: ATP Disodium Salt Solution Stability

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Compound of Interest		
Compound Name:	ATP (disodium salt hydrate)	
Cat. No.:	B10831682	Get Quote

This technical support center provides guidance on the stability of adenosine 5'-triphosphate (ATP) disodium salt solutions, with a focus on the effects of pH. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of an ATP disodium salt solution?

A1: ATP disodium salt solutions are most stable in the pH range of 6.8 to 7.4.[1][2][3] At this slightly alkaline pH, the rate of hydrolysis of the phosphoanhydride bonds is minimized.

Q2: How does pH affect the stability of ATP solutions?

A2: ATP is susceptible to hydrolysis, particularly at extreme pH values.[1][2]

- Acidic conditions (low pH): In acidic solutions, ATP is rapidly hydrolyzed to adenosine diphosphate (ADP) and inorganic phosphate (Pi).[1][2] Protonation of the phosphate groups can increase the susceptibility of the phosphorus atoms to nucleophilic attack by water.
- Alkaline conditions (high pH): While more stable than in acidic conditions, highly alkaline solutions also promote the hydrolysis of ATP.[1][2]

Q3: What are the degradation products of ATP in an aqueous solution?







A3: The primary degradation products of ATP hydrolysis are ADP and inorganic phosphate. Further hydrolysis can lead to the formation of adenosine monophosphate (AMP) and pyrophosphate.

Q4: How should I prepare and store my ATP disodium salt stock solutions?

A4: To ensure maximum stability, it is recommended to:

- Dissolve the ATP disodium salt in a buffer solution with a pH between 6.8 and 7.4.[1][2][3]
- Aqueous solutions of ATP are stable for several months when stored frozen.[4] For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]
- For short-term storage, solutions can be kept at 4°C for a limited time, although freezing is recommended for periods longer than a few days.[6]

Q5: Can I dissolve ATP disodium salt in water instead of a buffer?

A5: While ATP disodium salt is soluble in water, dissolving it in unbuffered water is not recommended as the resulting solution will be mildly acidic (pH ~3.5), which can lead to rapid hydrolysis.[4][7] Using a buffer within the optimal pH range of 6.8-7.4 is crucial for stability.[1][2] [3]

Troubleshooting Guide



Issue	Possible Cause	Troubleshooting Steps
Inconsistent experimental results using ATP solutions.	ATP degradation due to improper storage or handling.	• Prepare fresh ATP solutions from a solid stock for each experiment. • Ensure the pH of the solution is within the optimal range of 6.8-7.4. • Aliquot stock solutions to avoid repeated freeze-thaw cycles. [5][8]
Low signal in ATP-dependent assays (e.g., kinase assays, luciferase assays).	ATP concentration is lower than expected due to hydrolysis.	• Verify the pH of your ATP stock solution and experimental buffers. • Use a fresh, properly stored aliquot of ATP. • Consider quantifying the ATP concentration in your stock solution using methods like UV spectroscopy (absorbance at 259 nm).
Precipitate forms in the ATP solution upon freezing.	The concentration of the ATP solution may be too high, or the buffer system may not be suitable for freezing.	 Use a lower concentration of ATP if possible. Ensure the buffer components are soluble at low temperatures.
Unexpected enzymatic activity in an assay.	Contamination of the ATP stock with ATP-degrading enzymes (ATPases).	• Prepare ATP solutions under sterile conditions. • Filter- sterilize the ATP solution using a 0.22 µm filter.[6]

Quantitative Data on ATP Stability

The stability of ATP is highly dependent on both pH and temperature. The following tables summarize the hydrolysis rates under different conditions.

Table 1: Effect of pH on ATP Hydrolysis Rate Constant at Elevated Temperatures



Temperature (°C)	рН	Rate Constant (s ⁻¹)	Half-life
120	3	4.34 x 10 ⁻³	A few minutes
120	7	2.91 x 10 ⁻³	A few minutes

Data adapted from a study on in situ Raman spectroscopic analysis of ATP hydrolysis.[9]

Experimental Protocols

Protocol 1: Preparation of a Stable ATP Disodium Salt Stock Solution (100 mM)

Materials:

- Adenosine 5'-triphosphate disodium salt
- High-purity water (e.g., nuclease-free)
- A suitable buffer (e.g., 1 M Tris-HCl, pH 7.5)
- Sterile, nuclease-free microcentrifuge tubes

Procedure:

- Weigh out the required amount of ATP disodium salt. For a 100 mM solution, this would be approximately 55.1 mg per 1 mL of final solution.
- Dissolve the ATP disodium salt in a volume of high-purity water slightly less than the final desired volume.
- Adjust the pH of the solution to 7.0 7.5 using the buffer solution. Monitor the pH using a calibrated pH meter.
- Bring the solution to the final desired volume with high-purity water.
- (Optional) For applications requiring sterility, filter the solution through a 0.22 μm syringe filter into a sterile container.



- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
- Store the aliquots at -20°C or -80°C.

Protocol 2: Assessing ATP Solution Stability by HPLC

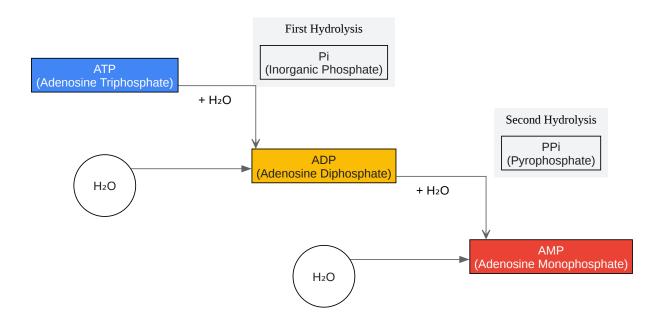
Objective: To quantify the degradation of ATP in solutions at different pH values over time.

Methodology:

- Sample Preparation: Prepare several ATP solutions at a known concentration (e.g., 10 mM) in different buffers with varying pH values (e.g., pH 4.0, 7.0, and 9.0).
- Incubation: Incubate the prepared solutions at a constant temperature (e.g., 37°C or room temperature).
- Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
- HPLC Analysis:
 - Column: Use a suitable reversed-phase C18 column.
 - Mobile Phase: A gradient of a low-concentration phosphate buffer and methanol is commonly used.
 - Detection: Monitor the eluent at 259 nm.
 - Quantification: The concentrations of ATP and its degradation products (ADP, AMP) are determined by comparing the peak areas to those of known standards.
- Data Analysis: Plot the concentration of ATP as a function of time for each pH value to determine the degradation rate.

Visualizations

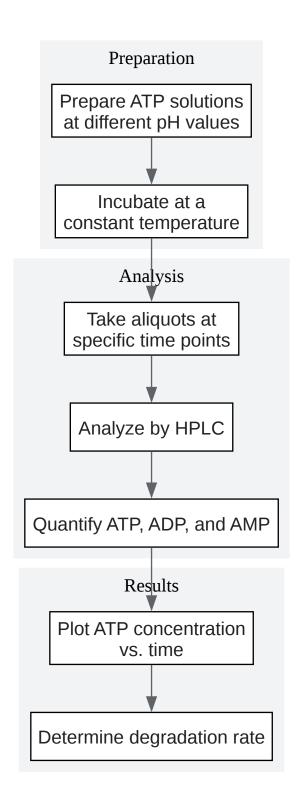




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Caption: ATP Hydrolysis Pathway





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Caption: ATP Stability Testing Workflow



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